molecular formula C12H16N2 B13248527 4-[(Pentan-3-yl)amino]benzonitrile

4-[(Pentan-3-yl)amino]benzonitrile

Cat. No.: B13248527
M. Wt: 188.27 g/mol
InChI Key: JAGJFXMABJOQJB-UHFFFAOYSA-N
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Description

4-[(Pentan-3-yl)amino]benzonitrile is an organic compound with the molecular formula C12H16N2 It is a derivative of benzonitrile, where the amino group is substituted with a pentan-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Pentan-3-yl)amino]benzonitrile typically involves the reaction of 4-aminobenzonitrile with pentan-3-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters and can handle large volumes of reactants, making the process more efficient and cost-effective. The use of green chemistry principles, such as the use of recyclable solvents and catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[(Pentan-3-yl)amino]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce primary amines. Substitution reactions can lead to a variety of functionalized benzonitrile derivatives .

Scientific Research Applications

4-[(Pentan-3-yl)amino]benzonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(Pentan-3-yl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the pentan-3-yl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with other molecules, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

4-(pentan-3-ylamino)benzonitrile

InChI

InChI=1S/C12H16N2/c1-3-11(4-2)14-12-7-5-10(9-13)6-8-12/h5-8,11,14H,3-4H2,1-2H3

InChI Key

JAGJFXMABJOQJB-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=CC=C(C=C1)C#N

Origin of Product

United States

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